t-Butylphosphonate
Description
Significance of Organophosphorus Compounds in Contemporary Chemistry
Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, are a cornerstone of modern chemistry due to their diverse applications and versatile reactivity. antiscale.irwikipedia.org Their importance spans numerous sectors, including the pharmaceutical, agricultural, and chemical industries. antiscale.ir In medicine, organophosphorus compounds are integral to the structure of antiviral drugs and anticancer agents. wikipedia.orgacs.org The agricultural industry utilizes these compounds in the formulation of pesticides and herbicides, although concerns about their environmental impact and toxicity have led to stricter regulations and research into more benign alternatives. nih.govwisdomlib.org
In the realm of industrial chemistry, organophosphorus compounds serve as flame retardants, plasticizers, and catalysts. wikipedia.orgunacademy.com Their ability to act as ligands for metal catalysts is particularly noteworthy, enabling a wide range of chemical transformations with high efficiency and selectivity. antiscale.ir The unique properties of the phosphorus atom, such as its variable oxidation states and coordination numbers, allow for the fine-tuning of the electronic and steric environment around a metal center, thereby influencing the outcome of catalytic reactions. wikipedia.org
Research Trajectories for Alkylphosphonate Derivatives
Alkylphosphonates, a subclass of organophosphorus compounds with the general formula RP(=O)(OR')₂, are the subject of intensive research due to their wide-ranging applications. unacademy.com Current research is focused on several key areas, including the development of novel synthetic methodologies, the exploration of their utility in materials science, and their application in medicinal chemistry.
One significant research trajectory involves the synthesis of α-hydroxyphosphonates, which are valuable intermediates for the preparation of other functionalized phosphonates. mdpi.com The addition of dialkyl phosphites to carbonyl compounds is a common and atom-economical method for their synthesis. mdpi.com Furthermore, the development of stereoselective approaches to chiral phosphonates is an active area of investigation, as the stereochemistry of these compounds can be crucial for their biological activity. researchgate.net
In materials science, alkylphosphonates are being explored for the surface modification of metal oxides. nih.gov The phosphonate (B1237965) group can strongly bind to the surface of materials like titanium dioxide (TiO₂), allowing for the introduction of various functional groups that can alter the material's properties, such as its hydrophobicity or its ability to adsorb specific ions. nih.govresearchgate.net For instance, amino-alkylphosphonate grafted TiO₂ has been studied for its efficiency in adsorbing palladium. nih.gov
The synthesis of complex molecules, including pharmaceuticals, represents another major research direction. For example, di-tert-butyl phosphonate has been instrumental in developing a practical synthetic route to the antiviral drug tenofovir. acs.orgmit.eduacs.org The t-butyl groups in this context serve as protecting groups that can be removed under specific conditions, highlighting the strategic use of alkylphosphonates in multi-step organic synthesis. acs.orgmit.edu Additionally, recent research has focused on the late-stage fluorination of alkyl phosphonates to create novel drug candidates. researchgate.net
The following table provides a summary of the key research areas for alkylphosphonate derivatives:
| Research Area | Focus | Key Applications |
| Synthetic Methodologies | Development of novel and efficient synthetic routes, including stereoselective methods. | Access to a wider range of functionalized phosphonates for various applications. |
| Materials Science | Surface modification of metal oxides and nanoparticles. | Creation of materials with tailored properties for catalysis, adsorption, and electronics. |
| Medicinal Chemistry | Design and synthesis of biologically active molecules. | Development of new antiviral, anticancer, and other therapeutic agents. |
| Catalysis | Use as ligands for transition metal catalysts. | Enabling new chemical transformations with high efficiency and selectivity. |
The physical and chemical properties of di-tert-butyl phosphonate are summarized in the table below:
| Property | Value |
| Molecular Formula | C₈H₁₉O₃P |
| Molecular Weight | 194.21 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 66 °C / 0.5 mmHg |
| Flash Point | 163 °C |
| Density | 0.96 g/cm³ (at 20 °C) |
| Refractive Index | 1.42 |
| CAS Number | 13086-84-5 |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSVONAYZTTDA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)([O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O3P-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032342 | |
| Record name | tert-Butylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-84-6, 99097-88-8 | |
| Record name | NSC 222650 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of T Butylphosphonate
Direct Synthetic Routes to t-Butylphosphonic Acid
Direct synthesis of t-butylphosphonic acid can be achieved through several key reactions, primarily involving phosphorus trichloride (B1173362) with either alkyl halides or Grignard-type reagents.
Reactions Involving Halides and Phosphorus Trichloride
A primary route for synthesizing t-butylphosphonic acid involves the reaction of tert-butyl chloride with phosphorus trichloride (PCl₃). benchchem.com This reaction is typically catalyzed by aluminum chloride (AlCl₃). acs.org The process begins with the formation of a complex between PCl₃ and AlCl₃, which then reacts with tert-butyl chloride. Subsequent hydrolysis of the resulting intermediate yields t-butylphosphonic acid. benchchem.comthieme-connect.de While this method is effective for producing t-butylphosphonic dichloride, the yields of the final acid can be moderate, often in the range of 40-50%. acs.org
The reaction of 1-alkyl-3,5-di-t-butylbenzenes with phosphorus trichloride in the presence of aluminum chloride has been shown to produce (3-alkyl-5-t-butylphenyl)-t-butylphosphinic chlorides after hydrolysis, indicating a migration of a t-butyl group from the benzene (B151609) ring to the phosphorus atom. rsc.org
Grignard-Type Reactions in t-Butylphosphonate Synthesis
Grignard reagents offer an alternative pathway for the formation of the carbon-phosphorus bond essential for t-butylphosphonic acid. The reaction of tert-butylmagnesium chloride, a Grignard reagent, with phosphorus oxychloride (POCl₃) can be employed. benchchem.comumich.edu This approach generally requires careful control of reaction conditions, such as low temperatures (e.g., -20°C to 0°C) and the use of anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to maintain the stability of the Grignard reagent. benchchem.comstackexchange.com
For instance, tert-butylphosphine dichloride can be synthesized through the reaction of phosphorus trichloride and tert-butylmagnesium chloride. guidechem.com This intermediate can then be further processed to obtain the desired phosphonic acid.
Esterification and Transesterification Pathways for this compound Esters
Esterification and transesterification reactions are crucial for the synthesis of this compound esters, which are important intermediates in various chemical transformations.
Preparation of Di-tert-butyl Phosphonate (B1237965)
Di-tert-butyl phosphonate, also known as di-tert-butyl phosphite (B83602), is a key precursor in the synthesis of various organophosphorus compounds. chembk.comsigmaaldrich.com It can be prepared through the reaction of phosphorus trichloride with tert-butanol (B103910). chemrxiv.org The reaction conditions, such as the order of addition of reagents, can influence the product distribution, with the reverse addition (PCl₃ added to a potassium tert-butoxide/THF solution) favoring the formation of the diester. mit.edu To prevent acid-catalyzed cleavage of the tert-butyl groups, the reaction is often quenched with a basic solution like saturated sodium bicarbonate. mit.edu
Another method involves the transesterification of dimethyl phosphite with tert-butanol in the presence of a catalyst such as calcium hydroxide (B78521). chemicalbook.com This process typically involves heating to reflux to drive the reaction to completion. chemicalbook.com
Catalyzed Esterification Methods
The esterification of phosphonic acids can be catalyzed to produce this compound esters. For example, the esterification of phosphonic acid with tert-butyl alcohol can be catalyzed by sulfuric acid. benchchem.com More sophisticated methods involve the use of coupling agents. Dicyclohexylcarbodiimide (DCC) can mediate the esterification of phosphonic acids. mdpi.com
Transesterification is another viable route. For instance, tri(diisopropyl) tris(tert-butoxy) phosphate (B84403) can react with diethyluronyl alcohol to produce di-tert-butyl phosphite. chembk.comchembk.com Borane catalysts have also been shown to be effective in the transesterification of tert-butyl esters. rsc.org Additionally, phosphorus trichloride itself can mediate the transesterification of tert-butyl esters. researchgate.net
Table 1: Synthetic Methods for this compound and its Derivatives
| Product | Reactants | Catalyst/Reagent | Key Conditions | Reference(s) |
|---|---|---|---|---|
| t-Butylphosphonic Acid | tert-Butyl Chloride, Phosphorus Trichloride | Aluminum Chloride | Hydrolysis of intermediate | benchchem.comacs.orgthieme-connect.de |
| t-Butylphosphonic Acid | tert-Butylmagnesium Chloride, Phosphorus Oxychloride | - | Low temperature, anhydrous solvent | benchchem.comumich.edu |
| Di-tert-butyl Phosphonate | Phosphorus Trichloride, tert-Butanol | Potassium tert-butoxide | Reverse addition, basic quench | chemrxiv.orgmit.edu |
| Di-tert-butyl Phosphonate | Dimethyl Phosphite, tert-Butanol | Calcium Hydroxide | Reflux | chemicalbook.com |
| This compound Esters | Phosphonic Acid, tert-Butyl Alcohol | Sulfuric Acid | - | benchchem.com |
| This compound Esters | Phosphonic Acid | Dicyclohexylcarbodiimide | - | mdpi.com |
Dealkylation Strategies for Phosphonic Acid Generation
The final step in many synthetic routes to t-butylphosphonic acid from its esters is dealkylation. This process involves the cleavage of the ester groups to yield the free phosphonic acid.
A common and effective method for the dealkylation of dialkyl phosphonates is the McKenna procedure, which utilizes bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. beilstein-journals.orgacs.org This method is known for its efficiency and is often associated with fewer side reactions. beilstein-journals.org However, the acidity of the resulting phosphonic acid can sometimes trigger side reactions, such as the cleavage of other acid-labile groups present in the molecule. beilstein-journals.org The addition of aqueous ammonia (B1221849) during the methanolysis step can help to mitigate these unwanted side reactions. beilstein-journals.org
Aqueous acids, such as hydrochloric acid or trifluoroacetic acid (TFA), can also be used to dealkylate this compound esters. mit.eduacs.org The use of TFA can efficiently remove the t-butyl groups. beilstein-journals.org Heating the phosphonate ester, sometimes even without a solvent, can also lead to the quantitative formation of the free phosphonic acid. mit.edu
Other reagents, such as boron tribromide (BBr₃), have been shown to be effective for the dealkylation of dialkyl phosphonates under mild conditions. beilstein-journals.org
Table 2: Dealkylation Methods for Phosphonate Esters
| Starting Material | Reagent(s) | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Dialkyl Phosphonates | Bromotrimethylsilane (TMSBr), then Methanol | Two-step procedure | Phosphonic Acid | beilstein-journals.orgacs.org |
| Di-tert-butyl Phosphonate | Trifluoroacetic Acid (TFA) | - | Phosphonic Acid | beilstein-journals.org |
| Di-tert-butyl Phosphonate | Aqueous Hydrochloric Acid | Stirring at room temperature or heating | Phosphonic Acid | mit.eduacs.org |
| Di-tert-butyl Oxymethylphosphonates | Heat | Neat (solvent-free) | Phosphonic Acid | mit.edu |
| Dialkyl Phosphonates | Boron Tribromide (BBr₃) | -30 °C then 70 °C in toluene | Phosphonic Acid | beilstein-journals.org |
Acidic Hydrolysis of this compound Esters
The hydrolysis of dialkyl phosphonates using strong acids is a conventional method for producing phosphonic acids. beilstein-journals.orgresearchgate.netnih.gov For this compound esters, this process typically involves heating the ester with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govnih.gov
The mechanism of acid-catalyzed hydrolysis for esters with tertiary alkyl groups, like the t-butyl group, generally proceeds through an S(_N)1 pathway. chemistrysteps.com The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H(_3)O), which is present in the acidic solution. youtube.comlibretexts.org This initial step enhances the electrophilicity of the carbonyl carbon. However, due to the stability of the tertiary carbocation that can be formed, the C-O bond between the phosphorus and the t-butyl group cleaves. chemistrysteps.com This cleavage results in the formation of a relatively stable t-butyl carbocation and the phosphonic acid. nih.govchemistrysteps.com
Milder acidic conditions, such as using trifluoroacetic acid (TFA), can also effectively facilitate the removal of the t-butyl groups. nih.govd-nb.info This approach is particularly useful when other acid-labile functional groups are present in the molecule. google.com The reaction with TFA can often be performed at or below room temperature, offering a more selective deprotection method. d-nb.info
Alternative Dealkylation Protocols (e.g., McKenna's Method, Boron Reagents)
Beyond acidic hydrolysis, several alternative methods have been developed for the dealkylation of phosphonate esters, offering milder conditions and greater functional group tolerance.
McKenna's Method: This widely used procedure involves the use of bromotrimethylsilane (TMSBr) followed by alcoholysis or hydrolysis. beilstein-journals.orgresearchgate.netnih.govd-nb.info The reaction proceeds through the formation of a bis(trimethylsilyl) phosphonate intermediate. d-nb.infomdpi.com This intermediate is then readily cleaved by the addition of an alcohol, such as methanol, or water to yield the final phosphonic acid. d-nb.inforesearchgate.net The key advantage of McKenna's method is its mildness, which allows for the dealkylation of phosphonates containing sensitive functional groups that would not withstand harsh acidic conditions. beilstein-journals.orgmdpi.com While bromotrimethylsilane is highly effective, chlorotrimethylsilane (B32843) (TMSCl) can also be used, though it often requires more forcing conditions, such as elevated temperatures in a sealed vessel, to achieve high yields. google.commdpi.com
Boron Reagents: Boron-based reagents, particularly boron tribromide (BBr(_3)), have emerged as powerful tools for the dealkylation of dialkyl phosphonates, including t-butylphosphonates. beilstein-journals.orgnih.govresearchgate.net The reaction with BBr(_3) is typically carried out in an aprotic solvent and proceeds under mild conditions. beilstein-journals.orgnih.gov The mechanism is thought to involve the formation of a borophosphonate oligomer intermediate, which upon subsequent treatment with methanol, yields the phosphonic acid in high yields. beilstein-journals.orgnih.gov This method is compatible with a variety of functional groups, making it a versatile alternative. beilstein-journals.orgresearchgate.net Other boron reagents, such as C(6)H({11})BCl(_2), have also been reported for this transformation. beilstein-journals.orgnih.gov
Table 1: Comparison of Dealkylation Methods for Phosphonate Esters
| Method | Reagent(s) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 h beilstein-journals.orgnih.gov | Inexpensive reagents | Harsh conditions, not suitable for sensitive functional groups google.com |
| McKenna's Method | 1. TMSBr 2. Methanol or Water | Mild, often room temperature d-nb.infomdpi.com | High yields, tolerates various functional groups beilstein-journals.orgmdpi.com | TMSBr is moisture-sensitive | | Boron Reagents | BBr(_3) | Mild, -30 °C to 70 °C beilstein-journals.orgnih.gov | High yields, compatible with many functional groups beilstein-journals.orgresearchgate.net | BBr(_3) is a hazardous reagent |
Chemo-Enzymatic Synthesis Approaches for this compound Derivatives
Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations to create complex molecules. beilstein-journals.org While direct chemo-enzymatic synthesis of this compound itself is not extensively documented, this approach is increasingly used for the synthesis of its derivatives, particularly those with pharmaceutical importance. nih.govfrontiersin.org
One strategy involves using enzymes, such as lipases, to catalyze specific reactions like epoxidation on a molecule containing a phosphonate moiety. nih.govfrontiersin.org This can be followed by chemical steps, such as hydrolysis of the epoxide, to introduce new functionalities. nih.govfrontiersin.org Another approach utilizes enzymes for the desymmetrization of prochiral phosphine (B1218219) oxides, which can be precursors to chiral phosphonate derivatives. liverpool.ac.uk
For instance, a prochiral phosphonate can be synthesized chemically and then an enzyme, such as Candida antarctica lipase (B570770) A (CAL-A), can be used to selectively hydrolyze one of the ester groups, leading to a chiral phosphonic acid monoester. liverpool.ac.uk This highlights the potential of integrating enzymatic steps to introduce chirality and specific functionalities into this compound-containing molecules. The use of enzymes offers mild reaction conditions and high stereoselectivity, which are often challenging to achieve through purely chemical methods. mdpi.com
Green Chemistry Considerations in Phosphonate Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com In the context of phosphonate synthesis, there is a growing emphasis on developing more environmentally benign methods. sciencedaily.comaithor.com
Key areas of focus include:
Use of Greener Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. Research is exploring the use of greener alternatives like water or ionic liquids, or even solvent-free conditions. acgpubs.orgresearchgate.net For example, the Pudovik reaction, a method for forming C-P bonds, has been successfully carried out under solvent-free grinding conditions using a catalyst like piperazine. acgpubs.org
Catalysis: The development of efficient and recyclable catalysts can significantly improve the sustainability of phosphonate synthesis. This includes the use of solid-supported catalysts or Lewis acids that can be easily separated from the reaction mixture and reused. acgpubs.org
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Renewable Feedstocks: While not yet widely implemented for this compound, the long-term goal is to utilize renewable resources as starting materials.
Degradation and Recycling: A significant environmental concern with phosphonates is their persistence. Research is underway to design phosphonates that are more readily biodegradable and to develop effective methods for the recovery and recycling of phosphorus, a critical raw material. sciencedaily.comaithor.com
The sol-gel process is one example of a greener method being applied to the synthesis of metal-phosphonate materials. researchgate.net This process often uses water or alcohol as solvents and can be conducted at room temperature, reducing energy consumption and the need for harsh conditions. researchgate.net
Reactivity and Reaction Mechanisms of T Butylphosphonate
Oxidative and Reductive Transformations of t-Butylphosphonic Acid
The phosphorus atom in t-butylphosphonic acid exists in a pentavalent state, which influences its behavior under oxidative and reductive conditions. While the P-C bond is generally stable, transformations involving the phosphonic acid group can be induced under specific conditions.
Oxidative Reactions: Information regarding the direct oxidation of the phosphorus center in t-butylphosphonic acid to a higher oxidation state is not extensively documented in the literature, likely due to the already high oxidation state of phosphorus(V). However, oxidative conditions can lead to cleavage of the P-C bond under harsh conditions. The t-butyl group, being a tertiary alkyl group, can be susceptible to oxidation, but this typically requires strong oxidizing agents and may lead to the decomposition of the molecule.
Reductive Transformations: The reduction of t-butylphosphonic acid can theoretically lead to the formation of corresponding phosphine (B1218219) derivatives. This transformation would involve the reduction of the P=O bond and the P-OH groups. Such reductions are challenging and often require potent reducing agents. The stability of the t-butyl group under many reducing conditions is notable; for instance, t-butyl esters are generally stable to catalytic hydrogenation (H₂/Ni, H₂/Rh), dissolving metal reductions (Na/NH₃), and complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This stability can be extrapolated to the t-butyl group in t-butylphosphonic acid, suggesting that reduction would likely occur at the phosphorus center without affecting the t-butyl moiety.
Substitution Reactions Involving the t-Butyl Group
Substitution reactions directly on the tertiary carbons of the t-butyl group in t-butylphosphonate are not commonly observed. The steric hindrance imposed by the bulky phosphonate (B1237965) group and the three methyl groups makes nucleophilic substitution (SN1 or SN2) at the α-carbon highly unfavorable. Similarly, electrophilic substitution on the methyl groups of the t-butyl moiety is not a typical reaction pathway under normal conditions.
The primary reaction involving the t-butyl group in the context of this compound esters is its cleavage, which is technically a substitution reaction at the oxygen atom of the ester, rather than at the carbon of the t-butyl group. This cleavage is a crucial step in the deprotection of phosphonic acids in organic synthesis. The stability of the tertiary carbocation formed upon cleavage of the C-O bond makes this process facile under acidic conditions.
It has been noted that the presence of t-butyl groups attached to phosphorus can inhibit certain general organophosphorus reactions, such as the Arbuzov reaction. researchgate.net This inhibitory effect is attributed to the significant steric bulk of the t-butyl group, which hinders the approach of reactants to the phosphorus center. researchgate.net
Hydrolysis Mechanisms and Factors Influencing this compound Cleavage
The hydrolysis of this compound esters to yield t-butylphosphonic acid is a fundamental reaction, particularly in the context of synthetic chemistry where the t-butyl group serves as a protecting group for the phosphonic acid moiety. The cleavage of the P-O-C linkage can proceed through different mechanisms depending on the reaction conditions, primarily the pH.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound esters is significantly accelerated. Di-tert-butyl phosphonates are known to be cleaved under milder acidic conditions compared to their less sterically hindered counterparts. researchgate.net The mechanism is believed to proceed via an SN1 pathway. This involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then trapped by a nucleophile, such as water or the counter-ion, to form tert-butanol (B103910) or isobutylene. The preference for the SN1 mechanism is a direct consequence of the stability of the tertiary carbocation intermediate.
The general steps for the acid-catalyzed hydrolysis are:
Protonation of the phosphoryl oxygen.
Cleavage of the O-C bond to form a stable tert-butyl carbocation and the phosphonic acid monoester.
A subsequent hydrolysis step cleaves the remaining ester group to yield the final phosphonic acid.
Alkaline Hydrolysis: In contrast to acid-catalyzed hydrolysis, alkaline hydrolysis of this compound esters is significantly slower. The rate of alkaline hydrolysis of phosphinate esters is highly sensitive to steric hindrance. For instance, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate under basic conditions. This steric hindrance impedes the nucleophilic attack of the hydroxide (B78521) ion on the phosphorus atom. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2@P) mechanism, where the hydroxide ion attacks the electrophilic phosphorus center. The bulky t-butyl group shields the phosphorus atom, thereby decreasing the reaction rate.
The table below summarizes the relative rates of alkaline hydrolysis for some phosphinate esters, illustrating the profound effect of steric hindrance.
Interactive Data Table: Relative Rates of Alkaline Hydrolysis of Ethyl Dialkylphosphinates
| Alkyl Group | Relative Rate Constant | Temperature (°C) |
| Ethyl | 260 | 70 |
| Isopropyl | 41 | 120 |
| t-Butyl | 0.08 | 120 |
Data sourced from a review on the hydrolysis of phosphinates and phosphonates. researchgate.net
Factors Influencing Cleavage:
pH: As discussed, acidic conditions promote cleavage via an SN1 mechanism, while basic conditions lead to a much slower SN2@P reaction. Therefore, pH is a critical factor in controlling the rate and mechanism of hydrolysis.
Steric Hindrance: The bulky t-butyl group is the primary reason for the slow rate of alkaline hydrolysis and the preference for the SN1 pathway in acidic media.
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis, regardless of the mechanism.
Solvent: The choice of solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.
Photochemical Reaction Pathways of Alkyl t-Butylperoxy Alkylphosphonates
Specific research on the photochemical reaction pathways of alkyl t-butylperoxy alkylphosphonates is not extensively available in the reviewed literature. However, based on the general principles of photochemistry of organophosphorus compounds and organic peroxides, plausible reaction pathways can be postulated.
The key functional group in these molecules is the peroxy (-O-O-) linkage, which is known to be photolabile. Upon absorption of UV radiation, the weakest bond in the molecule, the O-O bond, is expected to undergo homolytic cleavage to generate two radical species: an alkoxy radical and a t-butoxy radical.
Postulated Photochemical Pathways:
Initial Homolytic Cleavage: The primary photochemical event is likely the homolytic cleavage of the peroxide bond: R-P(O)(OR')-O-O-C(CH₃)₃ + hν → R-P(O)(OR')-O• + •O-C(CH₃)₃
Reactions of the t-Butoxy Radical: The t-butoxy radical is a well-studied intermediate. It can undergo several subsequent reactions:
Hydrogen Abstraction: It can abstract a hydrogen atom from a solvent molecule or another organic molecule to form tert-butanol.
β-Scission: It can undergo fragmentation to yield acetone (B3395972) and a methyl radical.
Reactions of the Phosphonyloxyl Radical: The fate of the phosphonyloxyl radical (R-P(O)(OR')-O•) is less predictable without experimental data. Potential pathways include:
Decarbonylation-like process: Although not a carbonyl, it might undergo fragmentation, potentially leading to cleavage of the P-O or P-C bonds.
Hydrogen Abstraction: It could abstract a hydrogen atom to form a phosphonic acid monoester derivative.
Radical Combination: It could combine with other radicals in the system.
Coordination Chemistry and Supramolecular Assembly Involving T Butylphosphonate
Ligand Design Principles Incorporating the t-Butylphosphonate Moiety
The design of ligands is a fundamental aspect of coordination chemistry, dictating the structure and properties of the resulting metal complexes. The incorporation of the this compound group into ligand architecture is guided by the distinct steric and electronic properties of both the tert-butyl group and the phosphonate (B1237965) functionality.
Steric and Electronic Influences of the tert-Butyl Group on Coordination
The tert-butyl group, a bulky substituent, exerts significant steric hindrance. This steric bulk can influence the coordination environment around a metal center by limiting the number of ligands that can bind and by directing the geometry of the resulting complex. nih.gov In the context of this compound, this steric demand can prevent the formation of densely packed structures, potentially leading to the creation of porous materials or discrete molecular clusters. The bulkiness of the tert-butyl group is considered to be larger than that of cyclohexyl and o-tolyl groups and comparable to a mesityl group. nih.gov
Coordination Modes of the Phosphonate Group
The phosphonate group ([RPO₃]²⁻) is a versatile coordinating moiety due to its multiple donating oxygen atoms and variable protonation states. nih.govmdpi.com A fully deprotonated phosphonate group can, in theory, adopt as many as 16 different coordination modes. nih.gov This versatility, while offering a rich structural chemistry, can also make the prediction of resulting structures challenging. nih.gov Common coordination modes observed for phosphonate ligands include monodentate, bidentate chelating, and various bridging modes that can link multiple metal centers. nih.govresearchgate.net The specific coordination mode adopted in a given complex is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other ancillary ligands.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline structures built from metal ions or clusters linked by organic ligands. Phosphonate-based MOFs are known for their robustness, often exhibiting high thermal and chemical stability. nih.govscispace.com This stability is attributed to the strength of the metal-phosphonate bond. nih.gov
The use of this compound and its derivatives in the construction of MOFs and coordination polymers allows for the introduction of the aforementioned steric and electronic properties into the framework. The bulky tert-butyl groups can line the channels of porous MOFs, influencing the size and shape of the pores and modifying the interactions with guest molecules. While phosphonates have a strong affinity for metal ions, leading to the formation of stable frameworks, their complex coordination behavior can sometimes result in the formation of non-porous, layered structures. nih.govmdpi.com The design of phosphonate-based MOFs with specific topologies and functionalities remains an active area of research. nih.govswan.ac.uk
Design and Characterization of Polynuclear Metal Clusters
Polynuclear metal clusters are discrete molecules containing multiple metal centers held together by bridging ligands. These clusters are of interest for their fascinating magnetic, catalytic, and structural properties. This compound has proven to be an effective ligand for the synthesis of a variety of polynuclear metal clusters.
Copper(II) Clusters Stabilized by this compound Ligands
The reaction of copper(II) sources with t-butylphosphonic acid has led to the isolation of several polynuclear copper(II) clusters. For instance, a tetranuclear copper(II) cage with a distorted cubic structure has been synthesized. acs.org In this compound, the this compound ligand acts as a dianionic tridentate ligand, bridging the copper centers. Magnetic studies of this cluster revealed dominant antiferromagnetic interactions between the Cu(II) ions. acs.org
Furthermore, a hexadecanuclear copper(II) phosphonate cluster has been assembled, showcasing the ability of this compound, in conjunction with other ancillary ligands like pyrazole (B372694) and hydroxide (B78521), to support the formation of high-nuclearity structures. rsc.orgresearchgate.net The formation of these complex structures highlights the versatility of the phosphonate group in bridging multiple metal centers. In another example, a mixed-ligand system involving t-butylphosphonic acid and p-chlorophenylstibonic acid yielded various polymetallic copper complexes, including tetranuclear, trinuclear, and octametallic cages, with magnetic studies indicating both antiferromagnetic and weak ferromagnetic exchange interactions. nih.gov
| Copper(II) Cluster | Nuclearity | Key Structural Feature | Magnetic Property |
| [Cu₂(3,5-t-Bu₂PzH)₂(t-BuPO₃)₂]₂ | 4 | Distorted cubic cage | Antiferromagnetic |
| Hexadecameric Cu(II) Cluster | 16 | Contains pyrazole, hydroxide, and acetate (B1210297) ancillary ligands | Not specified |
| [Cu₄O₂(SbAr)₂(O₃P(t)Bu)₂(O₂CMe)₂(OMe)₆] | 4 | Rhombus arrangement of Cu centers | Antiferromagnetic/Weak Ferromagnetic |
| [Cu₈O₄(SbAr)₂(O₃P(t)Bu)₆(O₂CMe)₄(lutidine)₂] | 8 | Octametallic cage | Antiferromagnetic/Weak Ferromagnetic |
Table 1: Examples of Copper(II) Clusters with this compound Ligands.
High-Nuclearity Manganese Clusters
This compound has also been instrumental in the synthesis of high-nuclearity manganese clusters, which are of interest for their potential applications in areas such as single-molecule magnets. ufl.edu For example, a drum-like Mn(II)₁₄ cluster has been constructed using this compound and a calixarene (B151959) co-ligand. rsc.org In this structure, six this compound ligands bridge multiple manganese centers.
| Manganese Cluster | Nuclearity | Key Structural Feature | Magnetic Property |
| [Mn₁₄(BSC4A)₃(tBuPO₃)₆(μ₄-OH)₃Cl(H₂O)(CH₃OH)] | 14 | Drum-like Mn(II)₁₄ core | Antiferromagnetic |
| Cl@[Mn₆(t-BuPO₃)₈(H₂O)₂(CH₃OH)₄][OH] | 6 | Cage-like arrangement with a central chloride ion | Antiferromagnetic |
| [Mn₁₃O₆(t-BuPO₃)₁₀(OH)₆(CH₃OH)₆] | 13 | Carboxylate-free Mn₁₃ unit | Antiferromagnetic |
Divalent Metal t-Butylphosphonates (Co, Mn, Zn, Cu)
The interaction of this compound with divalent transition metals such as cobalt, manganese, zinc, and copper has yielded a diverse array of multinuclear complexes and coordination polymers with interesting structural motifs and magnetic properties. The steric bulk of the t-butyl group plays a crucial role in preventing the formation of highly extended three-dimensional structures, instead favoring the assembly of molecular cages and layered arrangements.
Cobalt (Co) complexes with this compound often exhibit cage-like structures. For instance, a layered cobalt(II) phosphonate with the formula [(tBuPO3)Co(H2O)]n has been synthesized through a facile room-temperature metathesis reaction. semanticscholar.org In this compound, the cobalt centers are coordinated by the phosphonate oxygen atoms and a water molecule, forming a two-dimensional layered structure. The t-butyl groups are situated between the layers, influencing the interlayer spacing. In addition to simple layered compounds, more complex cage structures have also been reported where this compound acts as a ligand in conjunction with other co-ligands. An example is the nonametallic cage [Co9(chp)9(O3PtBu)(O2CtBu)6(OH)], where 'chp' is 6-chloro-2-pyridonate. nih.gov The synthesis of various polymetallic cobalt cages with nuclearities ranging from {Co6} to {Co20} has been achieved using phosphonic acids, including t-butylphosphonic acid, in the presence of co-ligands. nih.gov
Manganese (Mn) also forms a variety of coordination complexes with this compound, often resulting in high-nuclearity clusters. A notable example is the layered manganese(II) phosphonate, [(tBuPO3)Mn(H2O)]n, which is isostructural with the cobalt analogue. semanticscholar.org Beyond simple layered structures, a series of manganese phosphonate clusters with varying nuclearities have been synthesized. These include nona- and trideca-nuclear manganese(III) complexes, [Mn9O6(t-BuPO3)2(O2CMe)11(MeCOOH)(H2O)] and [NBun4][Mn13O6(t-BuPO3)10(OH)2(N3)6(MeCOOH)2(H2O)2], respectively. Additionally, a complex with twenty manganese(III) ions, [Mn20Na4O12(t-BuPO3)12(O2CMe)16(H2O)12], has been characterized. These complex structures are held together by a combination of phosphonate, oxide, and carboxylate bridges.
Zinc (Zn) this compound chemistry has revealed the formation of discrete molecular clusters. The reaction of zinc alkyls with tert-butylphosphonic acid has led to the isolation and structural characterization of a tetranuclear complex, [[(ZnMe)4(THF)2][tBuPO3]2], and a hexanuclear complex, [[(ZnEt)3(Zn(THF))3][tBuPO3]4[µ3-OEt]]. rsc.org The formation of these molecular species, as opposed to extended polymeric structures, is attributed to the steric hindrance of the t-butyl group and the use of ancillary ligands like THF.
Copper (Cu) has been shown to form distinct cage-like structures with this compound. A well-characterized example is the tetranuclear copper(II) phosphonate cage, [Cu2(3,5-t-Bu2PzH)2(t-BuPO3)2]2, which possesses a distorted cubic structure. In this complex, the this compound ligand acts in a tridentate coordination mode. The coordination sphere of each copper atom is completed by a monodentate pyrazole ligand, resulting in a distorted square planar geometry. Furthermore, dodecanuclear copper(II) cages with barrel and crown shapes have been synthesized using t-butylphosphonic acid in combination with pyrazole and hydroxide ligands. These large, cage-like structures are assembled through the coordination of multiple copper centers by the phosphonate, pyrazolyl, and hydroxide or oxide ligands.
| Compound | Metal Ion | Nuclearity | Coordination Geometry of Metal | Coordination Mode of this compound |
|---|---|---|---|---|
| [(tBuPO3)Co(H2O)]n | Co(II) | Polymeric (Layered) | Octahedral | Bridging |
| [(tBuPO3)Mn(H2O)]n | Mn(II) | Polymeric (Layered) | Octahedral | Bridging |
| [[(ZnMe)4(THF)2][tBuPO3]2] | Zn(II) | Tetranuclear | Distorted Tetrahedral | Bridging |
| [Cu2(3,5-t-Bu2PzH)2(t-BuPO3)2]2 | Cu(II) | Tetranuclear | Distorted Square Planar | Tridentate |
Lanthanide Complexes (Y, Ho, Lu)
The coordination chemistry of this compound with lanthanide ions such as yttrium (Y), holmium (Ho), and lutetium (Lu) is a less explored area compared to that of the divalent transition metals. The larger ionic radii and higher coordination numbers typical of lanthanides would be expected to lead to different structural outcomes when complexed with the sterically demanding this compound ligand. However, a review of the available scientific literature reveals a scarcity of structurally characterized homometallic this compound complexes of yttrium, holmium, and lutetium.
While there are reports on lanthanide complexes with other phosphonate ligands, and heterometallic clusters that incorporate this compound, detailed studies focusing solely on the coordination of this compound to Y(III), Ho(III), or Lu(III) to form simple binary complexes or coordination polymers are not well-documented. For instance, studies on lanthanide complexes with cyclen-based ligands bearing phosphonate pendants have been conducted, but these involve a macrocyclic co-ligand and a methylphosphonate (B1257008) group rather than this compound. nih.gov Similarly, research on holmium-containing metal-organic frameworks has primarily utilized carboxylate-based linkers. osti.govnih.govuj.edu.pl Therefore, a detailed discussion on the specific coordination chemistry and resulting structures of Y, Ho, and Lu t-butylphosphonates cannot be provided at this time due to the limited available research data.
Supramolecular Interactions and Self-Assembly of this compound Compounds
The solid-state structures of metal t-butylphosphonates are not only determined by the primary coordination bonds between the metal ions and the phosphonate groups but are also significantly influenced by weaker supramolecular interactions. These non-covalent forces, primarily hydrogen bonding and van der Waals interactions, play a crucial role in the self-assembly of the coordination complexes into higher-dimensional architectures.
Hydrogen bonding is a particularly important factor in the crystal packing of this compound complexes, especially when the phosphonate ligand is partially protonated (t-BuPO3H-) or when solvent molecules, such as water, are incorporated into the crystal lattice. The P-OH groups of partially deprotonated phosphonate ligands can act as hydrogen bond donors, while the P=O and P-O- oxygens are effective hydrogen bond acceptors. These interactions can link individual complex units, such as discrete cages or chains, into extended one-, two-, or three-dimensional networks. For example, in the layered structures of [(tBuPO3)M(H2O)]n (M = Co, Mn), hydrogen bonding involving the coordinated water molecules and the phosphonate oxygen atoms contributes to the stability of the layered arrangement. semanticscholar.org
Catalytic Applications of T Butylphosphonate Derivatives
Role as Ligands in Organometallic Catalysis
Derivatives of t-butylphosphonate, most notably tri-tert-butylphosphine (B79228) [P(t-Bu)₃], have emerged as highly effective ligands in palladium-catalyzed cross-coupling reactions. The exceptional steric bulk and electron-donating nature of the t-butyl groups on the phosphorus atom significantly influence the reactivity and stability of the palladium catalyst, enabling the coupling of challenging substrates under milder conditions. nih.govmit.edu
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, has greatly benefited from the use of this compound-derived ligands. The use of P(t-Bu)₃ as a ligand for the palladium catalyst was a significant advancement, enabling the amination of aryl halides for the first time in 1998. researchgate.net Ligands such as di(tert-butyl)neopentylphosphine (DTBNpP) have shown comparable or even better activity than tri(tert-butyl)phosphine (TTBP) for the amination of aryl bromides under mild conditions. nih.gov The increased cone angle of DTBNpP appears to correlate with its higher activity. Conversely, the stronger electron-donating ability of TTBP may contribute to its higher efficacy in the amination of aryl chlorides at elevated temperatures. nih.gov
Suzuki-Miyaura Coupling: In the realm of Suzuki-Miyaura cross-coupling, P(t-Bu)₃ has proven to be a versatile and powerful ligand, particularly for reactions involving unactivated aryl chlorides. nih.gov The use of a Pd/P(t-Bu)₃/KF system has enabled the coupling of a wide array of aryl chlorides, including those that are electronically deactivated, heterocyclic, or sterically hindered. nih.gov Notably, this catalyst system has demonstrated a remarkable selectivity for the coupling of an aryl chloride in preference to an aryl triflate, a reversal of the typical reactivity order. nih.gov This high activity is attributed to both the electron-donating ability and the steric demand of the P(t-Bu)₃ ligand, which facilitates the formation of a key palladium-monophosphine complex. nih.gov
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 16 | 94 | tcichemicals.comtcichemicals.com |
| Entry | Aryl Chloride | Boronic Acid | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Phenylboronic acid | 88 | nih.gov |
The utility of this compound-derived ligands extends to a broad spectrum of other palladium-catalyzed cross-coupling reactions, often enabling transformations that were previously challenging or inefficient.
Stille Coupling: The Pd/P(t-Bu)₃ catalyst system has been instrumental in advancing the Stille reaction, particularly for the coupling of unactivated aryl chlorides. nih.govnih.gov This system allows for the coupling of deactivated, heteroaryl, and hindered chlorides with various organotin reagents, including aryltin, vinyltin, allyltin, and alkyltin compounds. nih.gov A notable achievement is the synthesis of tetra-ortho-substituted biaryls in good yield, a previously difficult transformation. nih.govnih.gov Furthermore, the catalyst exhibits excellent selectivity for aryl chlorides over aryl triflates. For aryl bromides, the Pd/P(t-Bu)₃ system facilitates the first general method for room-temperature Stille cross-couplings. nih.gov
Sonogashira Coupling: In Sonogashira couplings of aryl bromides, the use of P(t-Bu)₃ as a ligand for the palladium catalyst enables reactions to proceed at room temperature, a significant improvement over the elevated temperatures typically required. organic-chemistry.orgacs.org The Pd(PhCN)₂Cl₂/P(t-Bu)₃ system is a versatile and efficient catalyst for a wide range of Sonogashira couplings. organic-chemistry.org Research has also explored copper-free Sonogashira reactions, with a catalyst system of allyl palladium chloride and P(t-Bu)₃ showing success at room temperature. nih.gov
Negishi Coupling: The commercially available Pd(P(t-Bu)₃)₂ complex is a highly effective catalyst for the Negishi cross-coupling of a diverse range of aryl and vinyl chlorides with both aryl- and alkylzinc reagents. acs.orgresearchgate.net This protocol is tolerant of various functional groups, including nitro groups, and can be used to generate sterically hindered biaryls with high turnover numbers. acs.orgresearchgate.net
Heck Reaction: The Pd/P(t-Bu)₃ system has been successfully applied to the Heck reaction, enabling the coupling of an array of activated aryl chlorides with mono- and disubstituted olefins at room temperature with good E:Z selectivity. nih.gov While reactions involving unactivated chlorides may require heating, this catalyst system can accommodate challenging substrates such as highly electron-rich and di-ortho-substituted aryl chlorides. nih.gov
Hiyama Coupling: The Hiyama coupling, which involves the cross-coupling of organosilanes with organic halides, also benefits from the use of palladium catalysts with this compound-derived ligands. organic-chemistry.orgwikipedia.org These reactions often require an activating agent, such as a fluoride (B91410) ion or a base, to facilitate the transmetalation step. organic-chemistry.orgwikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of these couplings, particularly for challenging substrates. organic-chemistry.org
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|---|
| Stille | Aryl Chlorides | Organotin reagents | Pd/P(t-Bu)₃ | Couples unactivated aryl chlorides | nih.govnih.gov |
| Sonogashira | Aryl Bromides | Terminal alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Room temperature coupling | organic-chemistry.orgacs.org |
| Negishi | Aryl/Vinyl Chlorides | Organozinc reagents | Pd(P(t-Bu)₃)₂ | High turnover numbers | acs.orgresearchgate.net |
| Heck | Aryl Chlorides | Olefins | Pd/P(t-Bu)₃ | Room temperature for activated chlorides | nih.gov |
| Hiyama | Aryl Halides | Organosilanes | Pd/P(t-Bu)₃ derivative | Effective for challenging substrates | organic-chemistry.org |
Catalysis in Water Oxidation Processes
Phosphonate-containing ligands have been investigated for their role in water oxidation catalysis, a critical process for the development of artificial photosynthesis and solar fuels. Ruthenium complexes featuring bipyridyl diphosphonate ligands have been synthesized and studied for their water oxidation capabilities. osti.govnih.govresearchgate.net The phosphonate (B1237965) groups in these complexes serve multiple functions. They can provide redox-potential leveling through charge compensation and σ-donation, which facilitates access to higher oxidation states of the metal center. nih.govresearchgate.net
Furthermore, the phosphonate groups can display unique pH-dependent electrochemistry due to the deprotonation of the phosphonic acid moieties. osti.govnih.gov This property allows them to act as proton shuttles, moving protons away from the catalytic site and thereby reducing the activation barriers for water oxidation. osti.govnih.gov A proposed mechanism for water oxidation by these catalysts involves the attack of water at a neutral six-coordinate [Ru(IV)] center to form an anionic seven-coordinate [Ru(IV)-OH]⁻ intermediate. nih.gov These phosphonate-containing ruthenium complexes are among the fastest single-site water oxidation catalysts reported to date. nih.gov Under turnover conditions, these catalysts can undergo a series of transformations, leading to the generation of catalytically active molecular intermediates as well as RuO₂. acs.org
Organocatalysis and Non-Metal Catalyzed Reactions Involving Phosphonates
The application of this compound and its derivatives as primary organocatalysts is an area that is not as extensively documented in the scientific literature as their role as ligands in organometallic catalysis. While phosphonic acids, in general, can participate in acid-catalyzed reactions, specific examples detailing the use of t-butylphosphonic acid as a standalone organocatalyst are limited. However, the broader field of organophosphorus catalysis is an active area of research. For instance, phosphoric acids have been shown to be effective organocatalysts for various asymmetric transformations, including transfer hydrogenations. nih.gov
Research in the area of phosphonate chemistry has also focused on the development of transition-metal-free synthetic routes to phosphonate compounds themselves. These methods often employ organocatalysts or are conducted under catalyst-free conditions, highlighting the ongoing efforts to develop more sustainable and environmentally friendly chemical processes.
Applications in Materials Science and Surface Chemistry
Surface Functionalization and Adsorption Phenomena
t-Butylphosphonate, primarily in its acid form (tert-butylphosphonic acid), is an effective agent for modifying the surfaces of various materials. The phosphonic acid group serves as a strong anchor to surface hydroxyl groups, while the tert-butyl group imparts specific properties, such as hydrophobicity, to the modified surface.
Research has extensively demonstrated that phosphonic acids, including this compound, form strong, covalent bonds with a wide range of metal oxide surfaces. This interaction is crucial for creating stable, self-assembled monolayers (SAMs) that alter the surface properties of the substrate. The binding typically involves the condensation of the P-OH groups of the phosphonic acid with the M-OH (metal-hydroxyl) groups on the oxide surface.
The nature of this bond can vary, with several coordination modes possible:
Monodentate: One P-O-M bond is formed.
Bidentate: Two P-O-M bonds are formed, which can be either chelating (to the same metal atom) or bridging (to different metal atoms).
Tridentate: Three P-O-M bonds are formed with the surface.
Titanium Dioxide (TiO2): On TiO2 surfaces, tert-butylphosphonic acid has been shown to bind effectively. Density Functional Theory (DFT) calculations have been used to analyze these surface interactions, revealing that the binding energy is significant, indicating a strong and stable attachment. nih.gov The binding of phosphonates to TiO2 is leveraged to improve the dispersion of TiO2 nanoparticles in various media and to functionalize surfaces for specific applications. nih.gov For instance, a di-tert-butyl phosphonate (B1237965) ester has been used as an efficient and selective grafting agent for anchoring other functional groups to the surface of TiO2 nanoparticles under mild conditions. sigmaaldrich.com
Aluminum Oxide (Al2O3): Phosphonic acids exhibit strong adsorption onto aluminum oxide and its hydrated forms, such as aluminum trihydroxide. mdpi.comrsc.org The formation of SAMs of alkylphosphonic acids on Al2O3 is a well-established method for surface modification. researchgate.net The robust P-O-Al bond provides a stable interface, which is critical for applications ranging from corrosion inhibition to creating well-defined dielectric layers in electronics. mdpi.comnih.gov
Iron(II,III) Oxide (Fe3O4): The surface modification of magnetic iron oxide nanoparticles (Fe3O4) is vital for their application in biotechnology and catalysis, primarily to prevent aggregation and to introduce specific functionalities. icm.edu.plresearchgate.net While many different ligands are used, the principle of binding via surface hydroxyl groups is the same. Phosphonate ligands show a strong affinity for iron oxide surfaces, forming stable coatings that can enhance the dispersion and biocompatibility of the nanoparticles. specialchem.com
The table below summarizes typical binding characteristics of phosphonic acids on these metal oxide surfaces.
| Metal Oxide | Primary Binding Interaction | Common Coordination Modes | Resulting Surface Property |
| TiO₂ | Covalent Ti-O-P bond formation | Bidentate, Tridentate | Enhanced nanoparticle dispersion, functional interface for composites. nih.govnih.govsigmaaldrich.com |
| Al₂O₃ | Covalent Al-O-P bond formation | Bidentate, Tridentate | Formation of stable SAMs, corrosion resistance, tailored surface energy. mdpi.comresearchgate.net |
| Fe₃O₄ | Covalent Fe-O-P bond formation | Bidentate, Tridentate | Nanoparticle stabilization, prevention of aggregation, biocompatible coatings. icm.edu.plspecialchem.com |
The amphiphilic nature of this compound—a hydrophilic phosphonate head and a hydrophobic tert-butyl tail—allows it to act as a surfactant or capping agent for stabilizing nanoparticles in colloidal suspensions. When adsorbed onto a nanoparticle surface, the phosphonate group provides a strong anchor, while the bulky tert-butyl groups project outwards, creating a protective layer.
This stabilization occurs through a mechanism known as steric hindrance . The bulky organic tails prevent the nanoparticles from approaching each other too closely, overcoming the attractive van der Waals forces that would otherwise cause them to aggregate. This is crucial for maintaining a stable, monodisperse suspension, which is essential for many applications in catalysis, electronics, and nanomedicine. A di-tert-butyl phosphonate ester has been successfully used as a surface grafting agent to stabilize TiO2 and tin oxide (SnO2) nanoparticles. researchgate.net
Hybrid Materials and Composites Incorporating this compound
This compound serves as a molecular building block in the synthesis of inorganic-organic hybrid materials, particularly metal phosphonates. rsc.org In these materials, metal ions or clusters are linked together by the phosphonate groups, creating extended one-, two-, or three-dimensional networks. The tert-butyl group is an organic component that becomes an integral part of the final material's structure, influencing its properties such as porosity, hydrophobicity, and framework architecture.
Research has shown that tert-butylphosphonic acid can be used to prepare complex molecular structures, including:
Dinuclear dicationic vanadium(IV) complexes sigmaaldrich.com
Hexanuclear copper(II) cages sigmaaldrich.com
Borophosphonate cages sigmaaldrich.com
In these examples, the this compound acts as a ligand that coordinates with metal and other ions, directing the assembly of these sophisticated hybrid structures. sigmaaldrich.com The ability to create such well-defined materials opens up possibilities for applications in catalysis, gas storage, and molecular separation. rsc.org
Development of Anionic Amphiphilic Compounds
An amphiphilic compound contains both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. This compound is inherently an anionic amphiphile.
Hydrophilic Part: The phosphonic acid headgroup (-P(O)(OH)₂) is polar and can deprotonate in aqueous solutions to form a phosphonate anion (-P(O)(O⁻)₂), making it hydrophilic and negatively charged.
Hydrophobic Part: The tert-butyl group (-(CH₃)₃) is a nonpolar, aliphatic moiety that is hydrophobic.
Electrospray ionization mass spectrometry studies have confirmed that in solution, tert-butylphosphonic acid readily forms anionic species of the type [(t-BuPO₃H₂)n - H]⁻. This demonstrates its capacity to act as an anion in aggregated forms. nih.gov This fundamental amphiphilic and anionic character is the basis for its surfactant properties and its ability to self-assemble at interfaces, making it a simple yet effective model for studying the behavior of more complex amphiphilic molecules.
Use as a Nucleating Agent in Polymer Manufacturing
While direct studies specifying this compound as a commercial nucleating agent are not prominent, the class of compounds to which it belongs—organophosphates—is well-established for this purpose. mdpi.comspecialchem.com Furthermore, compounds with similar structures, such as salts of 4-tert-butylbenzoic acid, are known to be effective nucleating agents. specialchem.com The presence of the bulky tert-butyl group in these molecules plays a role in their nucleating efficiency. Given the effectiveness of related organophosphate and tert-butyl-containing compounds, this compound possesses the key structural features consistent with those of a high-performance nucleating agent for polymers. nih.govmdpi.com
Computational and Theoretical Investigations of T Butylphosphonate
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) has been instrumental in elucidating the molecular and electronic structure of t-butylphosphonate and related organophosphorus compounds. These computational studies provide a detailed picture of bond lengths, bond angles, and electronic properties such as the distribution of electron density and the energies of molecular orbitals.
Research employing DFT calculations, often using functionals like B3LYP, has been used to optimize the geometry of phosphonic acids. For t-butylphosphonic acid, these calculations help in understanding its supramolecular assemblies, which are often governed by hydrogen bonding. DFT studies have shown that in nonpolar solvents, t-butylphosphonic acid can form stable hexameric clusters, while in polar solvents, it tends to form one-dimensional polymeric chains. The calculated strength of the hydrogen bonds in these neutral clusters is typically in the range of 42–43 kJ/mol.
The electronic properties, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding the reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. For phosphonate (B1237965) compounds, DFT calculations are used to determine these energy levels, providing insights into their electron-donating and accepting capabilities.
| Parameter | Calculated Value | Method/Basis Set | Reference Compound |
|---|---|---|---|
| P=O Bond Length | ~1.48 Å | B3LYP/6-31G | Generic Alkylphosphonate |
| P-OH Bond Length | ~1.56 Å | B3LYP/6-31G | Generic Alkylphosphonate |
| O-P-O Bond Angle | ~115° | B3LYP/6-31G* | Generic Alkylphosphonate |
| HOMO-LUMO Gap (ΔE) | ~4.5 eV | B3LYP/6-311++G(d,p) | Related Triazine Derivative |
Computational Modeling of Surface Binding and Interactions
Computational modeling has been extensively used to study the binding and interaction of phosphonates with various surfaces, which is critical for applications in materials science, such as surface modification and nanoparticle functionalization. DFT calculations are a primary tool for investigating these surface interactions.
Studies have focused on the adsorption of t-butylphosphonic acid on titanium dioxide (TiO2) surfaces, a common substrate in many applications. These simulations have revealed that the binding energy and mode of attachment are highly dependent on the protonation state of the phosphonic acid. The diprotonated form of t-butylphosphonic acid has been shown to bind strongly to TiO2-terminated surfaces, with a calculated binding energy of approximately -2.1 eV. researchgate.net The interaction energies for phosphonic acids on TiO2 surfaces are generally found to be in the range of -40.0 to -80.0 kcal/mol.
The binding of phosphonates to surfaces can occur through different coordination modes, including monodentate, bidentate, and tridentate binding. Computational models help to determine the most stable binding configurations. For instance, on anatase TiO2 surfaces, a bidentate bridging mode is often found to be the most favorable for phosphonic acids at low surface coverage. cnr.it These models also elucidate the role of proton transfer between the phosphonic acid and the surface hydroxyl groups in stabilizing the interaction.
| System | Binding Energy (eV) | Binding Mode | Computational Method |
|---|---|---|---|
| t-Butylphosphonic Acid on TiO₂ | -2.1 | Diprotonated | DFT |
| n-Butylphosphonic Acid on Anatase TiO₂ | -1.9 to -3.5 | Bidentate | DFT |
| Methylphosphonic Acid on Anatase TiO₂ | Stronger than Acetic Acid | Monodentate | DFT |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively documented in publicly available literature, simulations of related compounds provide valuable insights into its expected behavior in solution and at interfaces. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time, including their aggregation, solvation, and interaction with surfaces.
MD simulations of tri-n-butyl phosphate (B84403) (TBP), a structurally related compound, have been conducted to understand its properties in the liquid phase and in mixtures with solvents like n-dodecane. nih.gov These studies, often employing force fields like AMBER or OPLS, can predict thermophysical properties such as mass density and self-diffusion coefficients with good accuracy. nih.gov Similar simulations for this compound would be expected to elucidate its aggregation behavior in different solvents and provide a microscopic view of its solvation shell.
Furthermore, MD simulations have been used to investigate the hydration of tert-butyl alcohol, which shares the t-butyl group with this compound. These simulations show how the solute affects the structure and dynamics of surrounding water molecules. researchgate.netrsc.org For this compound, MD simulations could reveal how the bulky t-butyl group and the polar phosphonate headgroup collectively influence the local solvent environment.
Prediction of Reactivity and Mechanistic Pathways
Computational methods are also employed to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. DFT calculations can be used to map out potential energy surfaces for reactions, identifying transition states and calculating activation energies.
One area of interest is the hydrolysis of phosphonate esters. Studies on the hydrolysis of di-tert-butyl phosphonate have shown that it can be cleaved under mild acidic conditions. rsc.org Computational studies on the hydrolysis of phosphonates, in general, suggest that the reaction mechanism is sensitive to steric hindrance. For instance, the alkaline hydrolysis of di-tert-butyl phosphinates is significantly slower than that of less sterically hindered analogs. mdpi.com
Theoretical investigations into the reaction pathways of organophosphorus compounds can also involve more advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, especially for reactions in complex environments like solutions or biological systems. While specific computational studies detailing the mechanistic pathways for reactions of this compound are not abundant, the methodologies are well-established for related compounds. These approaches could be applied to predict, for example, the decomposition pathways of this compound under various conditions or its reactivity towards different chemical species.
Biological and Medicinal Chemistry Research Excluding Clinical Data
Synthesis of Phosphonic Acid Analogues of Biomolecules
Phosphonic acids are valued in drug design as stable mimics of phosphates or as transition-state analogues for enzyme inhibitors. researchgate.net The synthesis of these molecules often requires the temporary protection of the phosphonic acid group, a role for which di-tert-butyl phosphonate (B1237965) is well-suited.
Di-tert-butyl phosphonate is a key reagent in the synthesis of phosphonic acid analogues of peptides, including inhibitors of protein-tyrosine kinases (PTKs). These enzymes are critical in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. Phosphonopeptides, which incorporate a stable phosphonate linkage in place of a hydrolyzable peptide bond, can act as potent enzyme inhibitors by mimicking the tetrahedral transition state of peptide bond hydrolysis. mdpi.com
The synthesis of these peptide analogues can be achieved through several established chemical reactions where di-tert-butyl phosphonate derivatives are employed:
Michaelis–Becker reaction: This reaction involves the formation of a carbon-phosphorus bond by reacting a halide with a phosphite (B83602).
Pudovik reaction: This method involves the addition of a phosphite to an aldehyde or ketone.
In these synthetic routes, the di-tert-butyl phosphonate moiety is introduced into the peptide backbone. The t-butyl protecting groups are then efficiently removed, often using trifluoroacetic acid (TFA), to yield the final, biologically active phosphonic acid-containing peptide. researchgate.net
A significant application of t-butylphosphonate chemistry is in the synthesis of nucleotide analogue reverse transcriptase inhibitors, a critical class of antiviral drugs. A well-documented synthetic route for the active pharmaceutical ingredients Tenofovir and Adefovir utilizes di-tert-butyl phosphonate intermediates. sigmaaldrich.comsigmaaldrich.com
In a key development, a practical two-step sequence was established for the synthesis of Tenofovir. sigmaaldrich.com This process involves:
Alkylation: (R)-9-(2-hydroxypropyl)adenine (HPA) is alkylated using an activated di-tert-butyl phosphonate reagent, specifically (di-tert-butoxyphosphoryl)methyl methanesulfonate. sigmaaldrich.com This intermediate serves as a highly efficient electrophile for creating the necessary carbon-phosphorus bond. sigmaaldrich.com
Deprotection: The t-butyl protecting groups are subsequently cleaved from the phosphonate ester using aqueous acids to yield the final drug molecule. sigmaaldrich.com
This di-tert-butyl phosphonate-based route has been shown to be effective, affording Tenofovir in high yields (72% on a 5 g scale) and is also applicable to the synthesis of Adefovir (64% yield on a 1 g scale). sigmaaldrich.com The use of t-butyl groups provides an advantage over other alkyl esters, such as ethyl esters, because their removal can be achieved under milder conditions, simplifying the final steps of the synthesis.
Enzyme-Substrate Interactions and Mechanism Studies
In the study of enzyme mechanisms, phosphonates are widely used as tools to probe enzyme-substrate interactions. researchgate.net Specifically, phosphonic acids are excellent mimics of the tetrahedral transition states that occur during the enzymatic hydrolysis of esters and amides. researchgate.netnih.gov By replacing the scissile ester or amide linkage in a substrate with a stable phosphonate group, researchers can create potent inhibitors that bind tightly to the enzyme's active site, allowing for detailed structural and mechanistic studies. nih.gov
The role of this compound in this area is primarily that of a synthetic precursor. The final phosphonic acid inhibitors used in these enzymatic studies are often synthesized using di-tert-butyl phosphonate as a protected starting material. The bulky t-butyl groups allow for the construction of the complex inhibitor molecule while preventing unwanted reactions at the phosphonate group. Once the molecular scaffold is complete, the t-butyl groups are removed to generate the active phosphonic acid, which is then used to investigate enzyme kinetics, inhibition, and transition state binding. researchgate.netnih.gov
Phosphoantigens and Immunomodulatory Research
Vγ9Vδ2 T cells are a subset of lymphocytes that play a role in immunosurveillance against infections and malignancies. These cells are activated by small organophosphorus compounds known as phosphoantigens. researchgate.net Research in this area aims to synthesize novel, potent phosphoantigens or their prodrugs to harness the therapeutic potential of Vγ9Vδ2 T cells for immunotherapy.
The synthesis of phosphoantigen analogues and prodrugs has utilized t-butyl groups as synthetic handles or protecting groups. In one study, a series of phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) were synthesized to improve drug-like properties. Within this series, the derivative bearing a tert-butyl ester was found to be among the least potent activators of Vγ9Vδ2 T cells, with an EC50 of 6.1 μM, a finding that contributes to the structure-activity relationship knowledge for these compounds. This demonstrates the direct use of a this compound derivative in immunomodulatory research, providing insight into the structural requirements for potent T cell activation.
Role in Natural Biochemical Processes
Despite the prevalence of naturally occurring compounds containing a carbon-phosphorus bond (phosphonates), there is no scientific evidence to suggest that this compound itself is a natural product or plays any role in natural biochemical processes. While organisms from bacteria to fungi and animals are known to biosynthesize a variety of phosphonate compounds, none have been identified as this compound. Its significance is confined to its role as a synthetic compound used in laboratory and industrial chemical synthesis.
Q & A
Q. How should researchers address ethical considerations when publishing datasets involving this compound’s toxicity?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. For sensitive data, implement tiered access protocols (e.g., controlled repositories with anonymized metadata). Consult institutional review boards (IRBs) to balance open science goals with privacy obligations .
Tables for Quick Reference
Table 1 : Key Analytical Techniques for this compound
| Technique | Application | Evidence ID |
|---|---|---|
| NMR Spectroscopy | Structural validation | |
| HPLC-UV | Purity assessment | |
| DFT Calculations | Steric/electronic effects modeling |
Table 2 : Strategies for Resolving Data Contradictions
| Strategy | Implementation Example | Evidence ID |
|---|---|---|
| Replication | Standardize assay conditions | |
| Meta-Analysis | Aggregate datasets across studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
